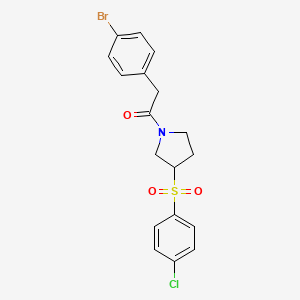
2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic compound that has been developed for various research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Patterns in Enaminones
Research on enaminones, which are structurally similar to the compound , shows their hydrogen-bonding patterns. Compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone are characterized by bifurcated intra- and intermolecular hydrogen bonding. This bonding establishes a six-membered hydrogen-bonded ring and leads to the formation of centrosymmetric dimers, further stabilizing the crystal structures through weak interactions like C-H...Br, Br...O, C-H...π, and C-H...O (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis of Substituted Furans, Pyrroles, Thiophenes
The cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene indicates a self-sorting tandem reaction mechanism. This process is part of synthesizing substituted furans, pyrroles, thiophenes, and related derivatives, showing the compound's relevance in creating structurally diverse and potentially biologically active molecules (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).
Brominated Phenols from Marine Red Algae
Research on marine red algae has led to the characterization of highly brominated mono- and bis-phenols. These compounds, including 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one, show potent radical-scavenging activity. This indicates the potential of brominated compounds (similar to the subject compound) in natural product chemistry and their potential biomedical applications (Duan, Li, & Wang, 2007).
Novel Cathinone Derivative Identification
A novel cathinone derivative, 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, was identified, indicating the compound's relevance in forensic and clinical laboratories for the identification of related compounds. This research highlights the importance of such compounds in legal and clinical contexts (Bijlsma et al., 2015).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3S/c19-14-3-1-13(2-4-14)11-18(22)21-10-9-17(12-21)25(23,24)16-7-5-15(20)6-8-16/h1-8,17H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNGZEMHLANXDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

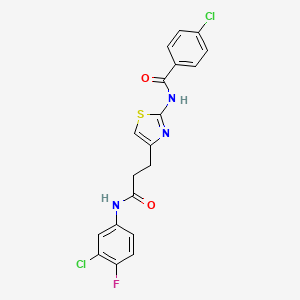
![7-nitro-2-[2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2392573.png)
![3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2392574.png)
![(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2392575.png)
![3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2392577.png)

![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2392582.png)
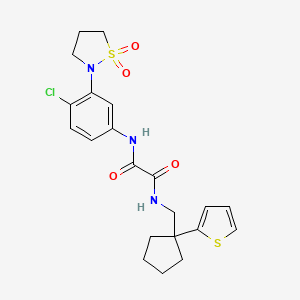
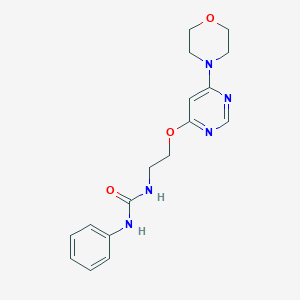

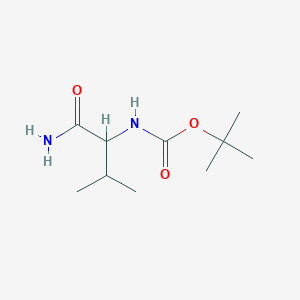
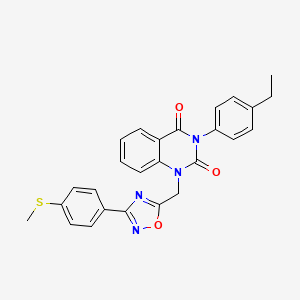
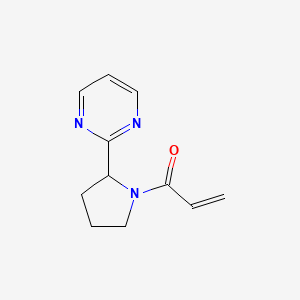
![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392594.png)